molecular formula C12H14N4S B1471671 2-cyclopropyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine CAS No. 1536685-55-8

2-cyclopropyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine

Cat. No. B1471671
CAS RN: 1536685-55-8
M. Wt: 246.33 g/mol
InChI Key: CQMFTQCEUQYASS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

Research indicates that this compound exhibits inhibitory effects against epidermal growth factor receptor (EGFR) in non-small cell lung cancer (NSCLC) . Specifically, compound Yfq07, a derivative of this structure, demonstrates competitive ATP inhibition, multiple target effects, and superior activity compared to AZD3759. Further studies have also observed pro-apoptotic effects and cell cycle inhibition .

Scientific Research Applications

Synthesis and Material Science

  • Polyimide Synthesis : Diamine derivatives, similar to 2-cyclopropyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine, have been used in the synthesis of novel polyimides. These polyimides demonstrate high solubility, thermal stability, and good mechanical properties, making them suitable for various industrial applications (Liaw, Wang, & Chang, 2007).

Chemistry and Compound Synthesis

  • Heterocyclic Compounds Synthesis : Pyrimidine derivatives are crucial in synthesizing various heterocyclic compounds, which have applications in medicinal chemistry and material science. These derivatives exhibit a wide range of activities, including antimicrobial and anticancer properties (Verma et al., 2020).

Biological Applications

  • Antimicrobial Evaluation : Compounds like 2-cyclopropyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine have been used in the synthesis of novel [1,2,4]Triazolo[4,3-a]pyrimidines with demonstrated antimicrobial properties. This research area is significant for developing new antibacterial agents (Gomha et al., 2018).

Photophysical Properties

  • Optical and Electrochromic Characterization : Similar diamine derivatives have been studied for their optical and electrochromic properties. These materials show promising applications in optical sensors and electronic display technologies (Wang, Liou, Liaw, & Huang, 2008).

Crystallography and Structural Analysis

  • Crystal Structure Analysis : The structural elucidation of compounds like 2-cyclopropyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine provides valuable insights into their molecular configurations, which is crucial for understanding their reactivity and interaction with biological targets (Elgemeie et al., 2015).

Charge Transfer and Electrical Properties

  • Charge Transfer Materials : Research into pyrimidine derivatives, akin to 2-cyclopropyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine, focuses on their role as charge transfer materials. These compounds are explored for their potential in electronic and photovoltaic applications due to their unique electron-accepting and donating properties (Irfan, 2014).

properties

IUPAC Name

2-cyclopropyl-4-N-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4S/c13-10-6-11(14-7-9-2-1-5-17-9)16-12(15-10)8-3-4-8/h1-2,5-6,8H,3-4,7H2,(H3,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMFTQCEUQYASS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)NCC3=CC=CS3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopropyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyclopropyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine
Reactant of Route 2
Reactant of Route 2
2-cyclopropyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine
Reactant of Route 3
Reactant of Route 3
2-cyclopropyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine
Reactant of Route 4
Reactant of Route 4
2-cyclopropyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine
Reactant of Route 5
Reactant of Route 5
2-cyclopropyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine
Reactant of Route 6
2-cyclopropyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.